molecular formula C24H50N4 B008381 N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine CAS No. 61260-55-7

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Cat. No. B008381
CAS RN: 61260-55-7
M. Wt: 394.7 g/mol
InChI Key: UKJARPDLRWBRAX-UHFFFAOYSA-N
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Description

“N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine” (also known as DTMPA) is a chemical compound with the molecular formula C24H50N4 . It has a molecular weight of 394.68 . This compound is used in the synthesis of Hindered Amine Light Stabilizer (HALS), which can improve the performance of plastics in strong light environments with low toxicity and excellent synergistic effect .


Synthesis Analysis

An efficient continuous-flow process has been reported for the synthesis of DTMPA . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of DTMPA is the reductive amination of 1,6-hexanediamine (HMDA) to generate hexanediamine piperidine (DTMPA) . The reaction kinetics is investigated to be first order with respect to HMDA concentration and second order with respect to TAA concentration .

Scientific Research Applications

Preparation of Metallo-Amide Bases

This compound is a hindered base used to prepare metallo-amide bases . Metallo-amide bases are often used in various chemical reactions due to their unique properties.

Generation of Silylketene Acetals

“N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine” is used for the selective generation of silylketene acetals . Silylketene acetals are useful intermediates in organic synthesis, particularly in reactions involving carbonyl compounds.

Synthesis of Hibarimicinone

This compound is used in the preparation of hibarimicinone . Hibarimicinone is a complex natural product with potential biological activity.

Synthesis of 4-Substituted Quinazoline

“N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine” is used in the synthesis of 4-substituted quinazoline . Quinazolines are a class of organic compounds that are often used in the development of pharmaceuticals.

Allylation of Tertiary Amines

This compound can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . Allylated amines are useful in various chemical reactions and in the synthesis of certain pharmaceuticals.

Heat Controller in Polymers

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a compound related to “N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine”, is a heat controller that can react with phenolic antioxidants incorporated in polymers . This suggests that “N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine” could potentially have similar applications.

Mechanism of Action

Target of Action

N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, also known as hexanediamine piperidine, is an important intermediate for producing hindered amine light stabilizers (HALS) . The primary targets of this compound are polymers, particularly plastics, where it acts to improve their performance in strong light environments .

Mode of Action

The compound acts as a stabilizer by capturing free radicals and quenching singlet oxygen . It is a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones . This oxidation process is selective, thanks to the steric hindrance provided by the four methyl groups .

Biochemical Pathways

The compound is involved in the oxidation of alcohols, a key process in various biochemical pathways. In the presence of TEMPO, a water-soluble stable nitroxyl radical, primary hydroxyl groups in polysaccharides can be selectively oxidized to carboxyl groups . This selective oxidation is used in the preparation of cellulose nanofibers (TOCNFs) from wood fibers .

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents like acetone, methanol, ethanol, and chloroform, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine results in the formation of carboxyl groups from primary hydroxyl groups . This transformation is utilized in the production of cellulose nanofibers (TOCNFs), which have uniform diameters and excellent mechanical properties .

Action Environment

The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is influenced by environmental factors. For instance, the compound is stable under light and heat due to the steric hindrance of the four methyl groups . It is a strong oxidant and can potentially react with conjugated structures and isolated double bonds in substrates . Therefore, it should be used stoichiometrically in reactions .

properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJARPDLRWBRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028050
Record name N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Product Name

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

CAS RN

61260-55-7
Record name N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
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Record name 1,6-Bis(2,2,6,6-tetramethyl-4-piperidylamino)hexane
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Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Record name N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
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Record name 1,6-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYLAMINO)HEXANE
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Synthesis routes and methods I

Procedure details

A mixture of 4-amino-2,2,6,6-tetramethylpiperidine and 1,6-hexanediol in a molar ratio of 4:1 is reacted in a 1-liter shaft oven which is filled with 500 ml of reduced copper chromite catalyst (Harshaw Cu 1107 of Harshaw Chemical Co, DE-5632 Wermelskirchen) at 180° C. and 30 bars of hydrogen hourly.
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Synthesis routes and methods II

Procedure details

After 1,047 parts of 2,2,6,6-tetramethyl-4-piperidone, 373 parts of hexamethylenediamine, 2,260 parts of methanol and 5.5 parts of 5% platinum-on-carbon catalyst were charged into an autoclave, the temperature of the mixture was gradually elevated from 30° C. and the mixture was subjected to hydrogenation at a hydrogen pressure of 5 kg/cm2 while the temperature was kept at 60°-70° C. It took 8 hours to complete the hydrogenation. The resultant mixture was filtered at about 50°-60° C. to remove the catalyst therefrom, and then the resultant filtrate was subjected to distillation to remove the solvent and the water formed as by-product during the reaction, thereby obtaining 1,325 parts of crude N,N'-bis (2,2,6,6-tetramethyl-4-piperidyl)hexamethylenediamine having a purity of 92.9%, a 2,2,6,6-tetramethyl-4-piperidone content of 0.8%, and an APHA value of 400.
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Synthesis routes and methods III

Procedure details

162.75 g (1.05 moles) of 2,2,6,6-tetramethyl-4-piperidone dissolved in 200 cc of methanol, 58 g (0.5 moles) of hexamethylenediamine dissolved in 70 cc of methanol, and 0.5 g of Pt (at 10% on carbon) were introduced into a 1 liter autocalve. The mixture was hydrogenated at 80° C and 50 atm pressure for 2 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine in the synthesis of Cyasorb UV-3346?

A1: N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is a key starting material in the synthesis of Cyasorb UV-3346, a hindered amine light stabilizer (HALS). [] The synthesis involves a three-step reaction with cyanuric chloride and morpholine. []

Q2: Are there any studies on improving the synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine itself?

A2: Yes, researchers have investigated continuous-flow synthesis of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine using a micro fixed-bed reactor. [] This approach aims to offer advantages in terms of reaction efficiency and process control compared to traditional batch methods.

Q3: Has the solubility of N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine been studied?

A3: Yes, research has explored the solubility and thermodynamic properties of a hexanediamine derivative, likely closely related to N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, in various pure organic solvents and nonaqueous solvent mixtures. [] Understanding solubility is crucial for optimizing reaction conditions and developing formulations for HALS like Cyasorb UV-3346.

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